molecular formula C22H21NO5 B11377921 2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11377921
M. Wt: 379.4 g/mol
InChI Key: PNFRVFPSWOBHCP-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a hydroxyethyl derivative with a methoxyphenyl compound, followed by cyclization and oxidation steps to form the chromeno[2,3-c]pyrrole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of organic electronic materials, such as organic photovoltaics and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, or it may modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrrole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological and chemical properties.

    Quinone Derivatives: These compounds are structurally related and can undergo similar oxidation and reduction reactions.

Uniqueness

2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21NO5/c1-12-9-13(2)17-16(10-12)28-21-18(20(17)25)19(23(7-8-24)22(21)26)14-5-4-6-15(11-14)27-3/h4-6,9-11,19,24H,7-8H2,1-3H3

InChI Key

PNFRVFPSWOBHCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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